

INCB059872 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B10855417

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Abstract

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the regulation of gene expression.[1] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), where it plays a role in maintaining a differentiation block.[2] **INCB059872** functions by disrupting the interaction between LSD1 and Growth Factor Independence 1 (GFI1), a transcriptional repressor, leading to the activation of GFI1-target genes and subsequent induction of myeloid differentiation.[1][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **INCB059872**, including biochemical assays to determine its enzymatic inhibition, cell-based assays to assess its effect on cancer cell viability and differentiation, and target engagement and mechanistic assays to confirm its mode of action.

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By regulating histone methylation, LSD1 plays a critical role in gene transcription and chromatin structure. Its dysregulation is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. **INCB059872** is a covalent, FAD-directed inhibitor of LSD1.[5] This document outlines standardized in vitro protocols to evaluate the biochemical and cellular effects of **INCB059872**.

Data Presentation

Table 1: Biochemical Potency of INCB059872

Assay Type	Target	Parameter	Value
Biochemical	LSD1	IC ₅₀	18 nM[3]

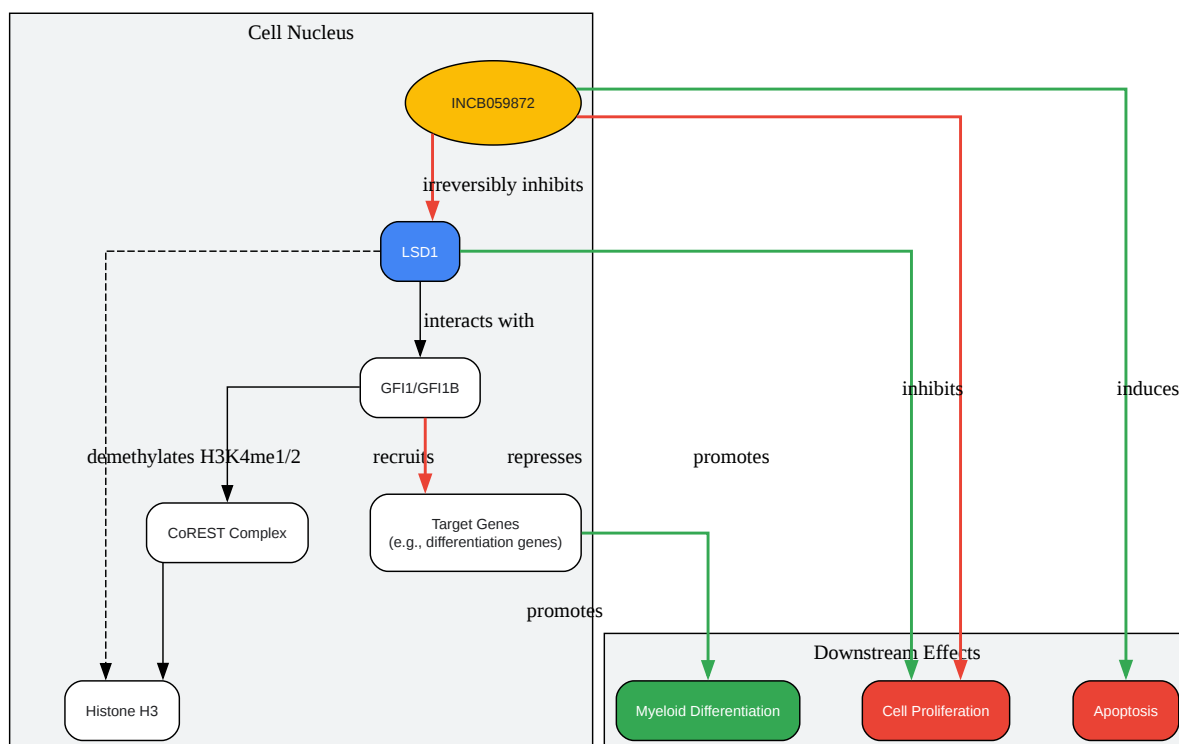
Table 2: Cellular Activity of INCB059872 in Small Cell Lung Cancer (SCLC) Cell Lines

Cell Line	Parameter	Value (nM)
NCI-H526	EC ₅₀	47 - 377[6]
NCI-H1417	EC ₅₀	47 - 377[6]
Various SCLC cell lines	EC ₅₀	47 - 377[6]

Note: Specific EC₅₀ values for individual AML cell lines are not readily available in the public domain, but **INCB059872** has demonstrated potent anti-proliferative and pro-differentiative activity in various AML cell lines, including those with MLL rearrangements like THP-1 and MV-4-11.[3][7]

Signaling Pathway

The primary mechanism of action of **INCB059872** involves the inhibition of the LSD1/GFI1 transcriptional repressor complex.



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Caption: Mechanism of **INCB059872** action on the LSD1/GFI1 signaling pathway.

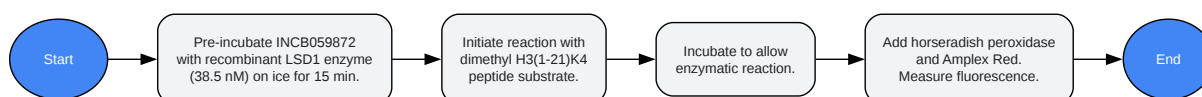
Experimental Protocols

LSD1 Biochemical Assays

These assays are designed to measure the direct inhibitory effect of **INCB059872** on the enzymatic activity of LSD1.

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.

Experimental Workflow:



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Caption: Workflow for the LSD1 peroxidase-coupled biochemical assay.

Protocol:

- Prepare serial dilutions of **INCB059872**.
- In a 96-well plate, pre-incubate the compound dilutions with 38.5 nM of human recombinant LSD1 enzyme in 50 mM sodium phosphate buffer (pH 7.4) for 15 minutes on ice.[8]
- Initiate the enzymatic reaction by adding a dimethylated H3(1-21)K4 peptide substrate.[8]
- Incubate the plate at 37°C for the desired reaction time.
- Stop the reaction and add a detection reagent containing horseradish peroxidase (HRP) and Amplex Red.
- Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) to quantify the amount of hydrogen peroxide produced.
- Calculate IC₅₀ values from the dose-response curves.

This assay is a sensitive method to measure LSD1 activity.

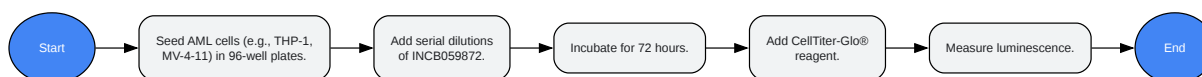
Protocol:

- Prepare serial dilutions of **INCB059872**.
- In a 384-well plate, pre-incubate the compound dilutions with 0.45 nM of human recombinant LSD1 enzyme in an appropriate assay buffer for 15 minutes on ice.[8]
- Initiate the reaction by adding a mix of flavin adenine dinucleotide (FAD) and a biotinylated monomethyl H3(1-21)K4 peptide substrate.[8]
- Incubate the plate at 37°C.
- Add HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me1 antibody and streptavidin-XL665).
- Incubate to allow for antibody binding.
- Read the HTRF signal on a compatible plate reader.
- Calculate IC₅₀ values from the dose-response curves.

Cell Viability Assay

This protocol is to determine the effect of **INCB059872** on the proliferation of AML cell lines.

Experimental Workflow:



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Caption: Workflow for the cell viability assay in AML cell lines.

Protocol:

- Seed AML cells (e.g., THP-1, MV-4-11) in a 96-well plate at an appropriate density (e.g., 10,000 cells/well).
- Add serial dilutions of **INCB059872** to the wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate EC₅₀ values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1 Interaction

This assay is used to demonstrate that **INCB059872** disrupts the interaction between LSD1 and GFI1.[\[3\]](#)

Protocol:

- Transfect HEK293T cells with a GFI1 expression vector or an empty vector control.[\[3\]](#)
- Treat the transfected cells with DMSO (vehicle control) or 250 nM **INCB059872** for 48 hours.[\[3\]](#)
- Lyse the cells in NETN buffer (100 mM NaCl, 2 mM Tris pH 8.0, 0.5 mM EDTA, 0.5% NP-40).[\[3\]](#)
- Perform immunoprecipitation by incubating the cell lysates with an anti-LSD1 antibody or a rabbit IgG control antibody for 3 hours at 4°C.[\[3\]](#)
- Add Protein A/G magnetic beads and incubate for an additional hour at 4°C to capture the antibody-protein complexes.[\[3\]](#)

- Wash the beads to remove non-specific binding.
- Elute the protein complexes from the beads.
- Analyze the eluates by Western blotting using antibodies against GFI1 and LSD1 to detect the co-immunoprecipitated proteins. A reduced GFI1 band in the **INCB059872**-treated sample indicates disruption of the interaction.[\[3\]](#)

Target Engagement Assay

A chemoprobe-based immunoassay can be used to directly measure the engagement of **INCB059872** with LSD1 in cells.

Principle:

This method utilizes a biotinylated chemoprobe that covalently binds to the active site of LSD1. In cells treated with **INCB059872**, the drug will occupy the active site, thus preventing the binding of the chemoprobe. The amount of bound chemoprobe can then be quantified, providing a measure of target engagement.

Protocol Outline:

- Treat cells with varying concentrations of **INCB059872**.
- Lyse the cells.
- Incubate the cell lysates with a biotinylated LSD1-specific chemoprobe.
- Capture the protein-probe complexes.
- Detect the amount of captured probe using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
- A decrease in signal with increasing concentrations of **INCB059872** indicates target engagement.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of the LSD1 inhibitor **INCB059872**. These assays are essential for understanding its biochemical potency, cellular activity, and mechanism of action, thereby supporting its development as a potential therapeutic agent for AML and other malignancies. The provided data and workflows offer a valuable resource for researchers in the field of cancer drug discovery and development.

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